(2R)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Description
Properties
IUPAC Name |
(4R)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-8-11-5-3-2-4-10(11)6-7-12-9/h2-5,9,12H,6-8H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRPWBDSSNCQDW-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC=CC=C2CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from (R)-Alanine
A widely adopted strategy involves leveraging enantiopure amino acids as chiral building blocks. Tewes et al. developed a seven-step sequence starting with (R)-alanine to synthesize stereoisomeric 2-methyl-3-(4-phenylbutyl)tetrahydro-3-benzazepin-1-ols . Key steps include:
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N-Alkylation : (R)-alanine is converted to a secondary amine intermediate via alkylation with 1-chloro-4-phenylbutane.
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Cyclization : Intramolecular Friedel-Crafts alkylation forms the benzazepine core.
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Reduction : LiAlH₄ reduces intermediate lactams to secondary amines.
This method achieves 67–70% yields for the final cyclized product, with stereochemistry confirmed by X-ray crystallography . The absolute configuration of the 2-methyl group is retained from the (R)-alanine starting material, ensuring enantiomeric purity .
Asymmetric Hydrogenation of Cyclic Ene-Carbamates
Peters et al. reported a highly enantioselective route using N,P-ligated iridium complexes to hydrogenate cyclic ene-carbamates . The process involves:
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Substrate Preparation : Cyclic ene-carbamates are synthesized via pinacol-pinacolone rearrangements.
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Catalytic Hydrogenation : Iridium catalyst A (1 mol%) under 100 bar H₂ in dichloromethane achieves 99% ee for 1-aryl-substituted benzazepines .
Key Data :
| Substrate | Yield (%) | ee (%) |
|---|---|---|
| 1a | 99 | 99 (S) |
| 1g | 95 | 96 (S) |
| 1n | 96 | 99 (S) |
This method is scalable (gram-scale demonstrated) and applicable to 1-alkyl derivatives (91–99% ee) . The (2R) configuration is accessible by adjusting ligand chirality.
Calcium-Catalyzed Intramolecular Friedel-Crafts Alkylation
Damsen and Niggemann introduced a calcium-catalyzed cyclization using amino acid-derived precursors :
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Amino Acid Derivatization : Enantiopure amino acids (e.g., phenylalanine) are converted to β-amino alcohols.
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Cyclization : Ca(OTf)₂ catalyzes intramolecular Friedel-Crafts alkylation at 80°C, achieving >99:1 diastereoselectivity .
This method simplifies purification and avoids heavy metals, making it environmentally favorable. Yields range from 70–85% , with stereochemistry dictated by the amino acid’s configuration .
Reductive Cyclization of Nitroacetals
Krull and Wünsch described a reductive approach for 1-substituted benzazepines :
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Nitroacetal Formation : Nitrostyrenes are prepared from (2-bromophenyl)acetaldehyde acetal.
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Reductive Cyclization : Zn/HCl reduces nitro groups, facilitating ring closure to yield tetrahydro-3-benzazepines.
While this method provides moderate yields (50–60% ), stereochemical control requires chiral auxiliaries or resolution techniques .
Resolution of Racemic Mixtures
For racemic syntheses, chiral resolution using L-(+)-tartaric acid or chromatography on chiral stationary phases (e.g., Chiralcel OJ-H) isolates the (2R)-enantiomer . For example:
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Lorcaserin Synthesis : Racemic 2-methyl-3-benzazepine is resolved via diastereomeric salt formation, achieving >99.8% ee .
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Chiral Pool Synthesis | 67–70 | >99 | Moderate | Stereochemical fidelity from amino acid |
| Asymmetric Hydrogenation | 92–99 | 91–99 | High | Gram-scale feasibility |
| Calcium Catalysis | 70–85 | >99 | High | Eco-friendly, no transition metals |
| Reductive Cyclization | 50–60 | Requires resolution | Low | Broad substrate scope |
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to form more saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the benzoazepine ring.
Scientific Research Applications
Serotonin Receptor Agonism
One of the primary applications of (2R)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is its role as a serotonin 2C receptor agonist . This receptor is implicated in various physiological processes, including appetite regulation and mood stabilization.
Case Study: Lorcaserin
Lorcaserin hydrochloride (8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride) has been developed as an anti-obesity agent. Clinical trials demonstrated that patients experienced significant weight loss when treated with lorcaserin compared to placebo groups:
| Dose (mg/day) | Mean Weight Loss (lbs) | % Achieving ≥5% Weight Loss |
|---|---|---|
| 10 | 4.0 | 13% |
| 15 | 5.7 | 20% |
| 20 | 7.9 | 31% |
| Placebo | 0.7 | 2% |
This data indicates the efficacy of lorcaserin in promoting weight loss through serotonin receptor modulation .
Potential in Treating Psychiatric Disorders
Due to its action on the serotonin system, this compound may also have implications for treating psychiatric disorders such as depression and anxiety. The serotonergic system's involvement in mood regulation suggests that compounds targeting these receptors could provide therapeutic benefits.
Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective properties. This is particularly relevant in neurodegenerative diseases where serotonin signaling plays a role in neuronal health and survival.
Synthesis and Derivatives
The synthesis of this compound involves various chemical processes that allow for the modification of its structure to enhance efficacy or reduce side effects. The development of analogs can lead to improved pharmacological profiles.
Synthesis Overview
The synthesis typically involves:
- Formation of the benzazepine core.
- Introduction of the methyl group at the appropriate position.
- Optimization through structural modifications to enhance receptor binding affinity.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Stereochemical Variants: R vs. S Configurations
The stereochemistry of substituents profoundly impacts receptor selectivity and potency. For example:
- SKF83822 : A racemic mixture (R/S) of 6-chloro-7,8-dihydroxy-3-allyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine. The R-enantiomer exhibits higher affinity for dopamine D1-like receptors, while the S-form shows reduced activity .
- (2R)-2-Methyl derivative: The R-configuration at the 2-position may enhance binding to GluN2B-containing NMDA receptors compared to non-methylated analogs, as observed in radiofluorinated benzazepines used for neuroimaging .
Table 1: Stereochemical and Receptor Affinity Comparison
Substituent Position and Functionalization
Substituents at different positions modulate pharmacological activity:
- (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine : Chlorination at the 8-position (C15H15ClN) enhances weight management efficacy via CNS mechanisms, as seen in patented formulations .
- 7-Chloro-8-substituted analogs: Chlorine at C7 and carbonyloxy groups at C8 (e.g., Gold et al.’s compound) show potent CNS activity, with Ki values in the nanomolar range for serotonin receptors .
Structural Rigidity and Ring Modifications
- 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine: Incorporation of a methano bridge (C11H13N) increases rigidity, reducing solubility in water but enhancing stability in organic solvents. This structural feature is advantageous in synthesizing intermediates for bioactive molecules .
- Benzodiazepine hybrids : Derivatives like (3R)-3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione introduce ketone groups (C12H14N2O2), enabling hydrogen bonding with targets such as GABA receptors .
Functional Group Additions
- Dihydroxy groups : SKF83959 (3-methyl-6-chloro-7,8-dihydroxy derivative) demonstrates potent dopamine D1-like agonism due to hydroxyl groups at C7 and C8, which enhance receptor interactions .
- Nitro and chlorophenyl groups : Methylclonazepam (a benzodiazepine analog with nitro and chlorophenyl groups) exhibits anxiolytic activity, highlighting the role of electronegative substituents in binding .
Key Research Findings and Implications
Biological Activity
(2R)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a compound belonging to the benzazepine class of molecules, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C9H12N2
- Molecular Weight: 148.21 g/mol
- Appearance: Yellow crystals or powder
- Melting Point: 93.0-102.0°C
1. Antidopaminergic Activity
Research indicates that this compound exhibits significant antidopaminergic activity. This property is particularly relevant in the context of neuropsychiatric disorders where dopamine dysregulation is a factor. The compound has shown efficacy in blocking dopamine receptors, which can be beneficial in treating conditions such as schizophrenia and other dopamine-related disorders .
2. Serotonin Receptor Agonism
The compound has been reported to act as an agonist for serotonin receptor subtypes, particularly the 5-HT2C receptor. This receptor plays a crucial role in appetite regulation and mood stabilization. Studies suggest that agonism at the 5-HT2C receptor may lead to reduced food intake and weight loss, making it a candidate for obesity treatment .
The mechanisms underlying the biological activities of this compound involve its interaction with various neurotransmitter receptors:
- Dopamine Receptors: The compound inhibits dopaminergic signaling by binding to dopamine receptors, which may help in alleviating symptoms of psychosis.
- Serotonin Receptors: Its action on serotonin receptors can modulate mood and appetite, suggesting potential use in treating depression and obesity.
Case Study: Antidopaminergic Effects
A study demonstrated that this compound effectively inhibited dopaminergic activity in animal models. This inhibition was correlated with reduced hyperactivity and improved behavioral symptoms associated with dopamine excess .
Research on Serotonin Agonism
In another study focused on weight management, subjects treated with this compound showed significant weight loss compared to controls. The mechanism was attributed to increased serotonin signaling leading to enhanced satiety .
Comparative Biological Activity Table
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (2R)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as oxidative cleavage of precursors followed by reductive amination to establish the stereochemistry. For example, describes oxidative cleavage strategies using reagents like KMnO₄ or RuO₄ under acidic conditions to generate ketone intermediates, which are then subjected to reductive amination with chiral auxiliaries (e.g., (R)-methylbenzylamine) to control the 2R configuration. Solvent polarity and temperature (e.g., THF at −20°C) are critical for minimizing racemization during the final cyclization step .
Q. How can researchers ensure purity and characterize intermediates during synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, 254 nm) is recommended for purity assessment. For structural confirmation, use a combination of NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). highlights impurity profiling via gradient elution (e.g., 0.1% TFA in acetonitrile/water) to resolve byproducts like oxidized or dimerized species, with acceptance criteria of ≤0.5% for individual impurities .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using deuterated internal standards (e.g., (2R)-d₃-methyl analog) ensures precision. demonstrates validated methods with LLOQs of 1 ng/mL in plasma, employing ESI+ ionization and MRM transitions (e.g., m/z 205 → 148) .
Q. How should researchers address stability issues during storage?
- Methodological Answer : Store the compound in amber vials under inert gas (argon) at −20°C to prevent oxidation. notes hygroscopicity in hydrochloride salt forms; thus, lyophilization and desiccant use (e.g., silica gel) are advised for long-term stability .
Advanced Questions
Q. How can structural modifications enhance this compound's affinity for GluN2B-containing NMDA receptors?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, trifluoroacetyl) at the 7/8 positions to improve receptor binding. and show that 7,8-dinitro derivatives increase Ki values by 10-fold compared to unsubstituted analogs. Docking studies using cryo-EM structures (PDB: 6IRA) guide modifications to optimize interactions with the receptor’s hydrophobic pocket .
Q. What experimental approaches resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, buffer pH) to minimize variability. For CNS-targeted studies, use brain slice electrophysiology (e.g., patch-clamp in hippocampal neurons) alongside radioligand binding (³H-MK-801 displacement). and highlight discrepancies in IC₅₀ values due to differences in receptor subunit composition (e.g., NR2A vs. NR2B), necessitating subunit-specific assays .
Q. How can researchers characterize polymorphic forms of this compound hydrochloride?
- Methodological Answer : Employ X-ray diffraction (XRD) to identify crystalline forms and differential scanning calorimetry (DSC) to assess thermal stability. reports two polymorphs (Forms I and II) with distinct melting points (Form I: 218°C; Form II: 195°C) and solubility profiles. Slurry conversion experiments in ethanol/water (1:1) can determine thermodynamic stability .
Q. What strategies mitigate discrepancies between in vitro binding affinity and in vivo efficacy?
- Methodological Answer : Optimize pharmacokinetic properties via prodrug approaches (e.g., esterification of hydroxyl groups) to enhance blood-brain barrier penetration. demonstrates that 3-(trifluoroacetyl) derivatives improve logP values from 1.2 to 2.8, correlating with 3× higher brain/plasma ratios in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
